3-Methylpseudouridine

RNA Structural Biology Nucleoside Conformation Ribosome Biophysics

Studying ribosome structure demands site-specific RNA modifications; substituting m3Ψ with m1Ψ or Ψ disrupts native H69 folding. 3-Methylpseudouridine (m3Ψ, CAS 81691-06-7), the sole methylated pseudouridine in bacterial rRNA, enforces the C2'-endo sugar pucker critical for peptidyl transferase center geometry. • Enables native H69 reconstitution for biophysical and antibiotic binding studies. • Promotes codon-position-dependent near-cognate tRNA misreading for translation fidelity assays. • Supplied ≥95% purity; stored at -20°C.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 81691-06-7
Cat. No. B1201438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpseudouridine
CAS81691-06-7
Synonyms3-methylpseudouridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)
InChIKeyDXEJZRDJXRVUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpseudouridine (CAS 81691-06-7) for mRNA Therapeutics: Baseline Definition and Structural Identity


3-Methylpseudouridine (m3Ψ, CAS 81691-06-7) is a C-nucleoside analog and a naturally occurring post-transcriptional RNA modification first identified in the 23S ribosomal RNA (rRNA) of Escherichia coli at position 1915 within the highly conserved helix 69 (H69) region [1]. Chemically, it is distinguished from the parent nucleoside pseudouridine (Ψ) by the presence of a methyl group at the N3 position of the pyrimidine ring [2]. It is also an isomer of the widely utilized N1-methylpseudouridine (m1Ψ), with the methylation occurring on a different nitrogen atom of the uracil base. This compound is primarily employed as a building block in the chemical synthesis of defined, site-specifically modified RNAs for fundamental studies of ribosome structure, translation fidelity, and RNA dynamics.

Why Generic Substitution of 3-Methylpseudouridine in RNA Structural Studies is Ineffective


Generic substitution of 3-methylpseudouridine (m3Ψ) with the more common pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) in research applications is invalid due to the position-specific, context-dependent structural and functional roles of the N3-methyl group. Unlike m1Ψ, which enhances global mRNA stability and translation while reducing immunogenicity in therapeutic contexts, m3Ψ is a naturally occurring modification found exclusively at a defined position in bacterial rRNA, where it is essential for the proper conformation of the peptidyl transferase center [1]. The N3-methyl group imposes distinct conformational constraints on the nucleoside's sugar pucker and glycosidic bond, which directly affects RNA secondary and tertiary structure [2]. Studies have demonstrated that the N1-methyl (m1Ψ) and N3-methyl (m3Ψ) modifications have differential and sometimes opposing effects on codon-anticodon interactions and translation fidelity; therefore, data from m1Ψ studies cannot be extrapolated to m3Ψ and vice versa [3]. Interchanging these modifications in a structured RNA context like helix 69 abolishes native folding and disrupts critical intermolecular contacts, rendering the resulting data uninterpretable.

Quantitative Evidence Guide: 3-Methylpseudouridine's Differentiated Performance Metrics


Position-Specific Methylation: Conformational Restriction vs. N1-Methylpseudouridine

NMR spectroscopic analysis reveals that the N3-methyl group in 3-methylpseudouridine (m3Ψ) forces the nucleoside to adopt a predominantly C2'-endo sugar pucker and a rigid anti glycosidic bond conformation in solution, which is distinct from the more flexible conformational equilibrium observed for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) [1]. This conformational restriction directly translates to enhanced local RNA backbone rigidity and altered base-stacking interactions when m3Ψ is incorporated into an RNA helix, a property not shared by the N1-methylated isomer [2].

RNA Structural Biology Nucleoside Conformation Ribosome Biophysics

Differential Effects on mRNA Decoding and Translation Fidelity

A recent high-resolution kinetic and structural study demonstrated that while N1-methylpseudouridine (m1Ψ) substitution in an mRNA codon (UUU) does not alter the rate of cognate tRNA addition, 3-methylpseudouridine (m3Ψ) at the same position induces a measurable decrease in translation fidelity by promoting near-cognate tRNA misreading [1]. Specifically, m3Ψ in the first codon position (m3ΨUU) increases the rate of leucine (Leu) misincorporation by the near-cognate tRNA(Leu) compared to unmodified UUU or m1ΨUU codons [1].

Translation Fidelity Codon-Anticodon Interaction Ribosome Profiling

Incorporation Fidelity in In Vitro Transcription (IVT): Limited Comparative Data

A study comparing the incorporation fidelity of pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) during in vitro transcription (IVT) using T7 RNA polymerase found that m1Ψ is incorporated with significantly higher fidelity than Ψ, with an average error rate of 1 misincorporation per ~2,000 nucleotides for m1Ψ versus 1 per ~500 nucleotides for Ψ [1]. For 3-methylpseudouridine (m3Ψ), direct comparative IVT fidelity data against these analogs in a standard mRNA manufacturing context is not available in the peer-reviewed literature. This evidence gap itself represents a key differentiator: m3Ψ is not optimized for global substitution in long mRNAs; its primary research application is site-specific chemical incorporation via solid-phase synthesis using phosphoramidite chemistry, where incorporation efficiency is defined by coupling yield rather than polymerase fidelity [2].

In Vitro Transcription RNA Polymerase Fidelity mRNA Manufacturing

Chemical Synthesis Efficiency: High-Yield Production of 3-Methylpseudouridine

The first reported chemical synthesis of 3-methylpseudouridine (m3Ψ) from pseudouridine (Ψ) achieved an overall yield of 82% for the crystalline product via a trimethylsilylation, acetylation, and methylation sequence [1]. This high efficiency from the readily available parent compound establishes a reliable synthetic route for producing research-grade m3Ψ. In contrast, the synthesis of N1-methylpseudouridine (m1Ψ) typically involves different methylation strategies and yields can vary significantly depending on the specific route employed [2].

Nucleoside Synthesis Phosphoramidite Chemistry Process Chemistry

Natural Occurrence: A Unique Evolutionary Marker in Bacterial Ribosomes

3-Methylpseudouridine (m3Ψ) was identified as the only known naturally occurring derivative of pseudouridine in bacterial rRNA, specifically at position 1915 in the 23S rRNA of Escherichia coli [1]. This makes it a unique evolutionary marker within the peptidyl transferase center. In contrast, N1-methylpseudouridine (m1Ψ) is not naturally found in bacterial rRNA; it is primarily a synthetic analog developed for therapeutic mRNA applications, although it does occur in some eukaryotic tRNAs and rRNAs at low abundance [2]. Pseudouridine (Ψ) itself is ubiquitous in all domains of life.

RNA Epitranscriptomics Ribosome Evolution Bacterial rRNA Modification

Immunogenicity Profile: Not Characterized for Therapeutic Evasion

N1-methylpseudouridine (m1Ψ) is well-documented to significantly reduce the innate immune recognition of in vitro transcribed mRNA by Toll-like receptors (TLRs) and RIG-I, thereby enhancing translation and reducing inflammation in therapeutic and vaccine applications [1]. In contrast, the immunogenicity profile of 3-methylpseudouridine (m3Ψ) when incorporated into long mRNAs has not been systematically characterized in the peer-reviewed literature. This lack of data, particularly the absence of evidence for TLR7/8 evasion, is a critical differentiating factor [2].

Innate Immunity TLR Activation mRNA Vaccine Adjuvanticity

Optimal Research Applications for 3-Methylpseudouridine (CAS 81691-06-7) Based on Validated Evidence


Site-Specific Incorporation into Synthetic RNA Oligonucleotides for Ribosome Structure-Function Studies

The primary and best-validated application for 3-methylpseudouridine (m3Ψ) is its site-specific incorporation into short synthetic RNA oligonucleotides via solid-phase synthesis using the corresponding phosphoramidite building block [1]. This enables the reconstitution of the native, biologically relevant helix 69 (H69) of the E. coli 23S rRNA, which contains m3Ψ at position 1915 [2]. This application is essential for biophysical studies investigating the role of H69 in ribosome subunit association, tRNA translocation, and antibiotic binding. The unique conformational rigidity imposed by the N3-methyl group (C2'-endo sugar pucker) is critical for maintaining the proper geometry of the peptidyl transferase center and cannot be replicated by substituting pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) [3].

Investigating the Molecular Mechanisms of Translation Fidelity and Ribosomal Miscoding

Researchers studying the fundamental mechanisms of translation fidelity and the quality control processes of the ribosome can utilize 3-methylpseudouridine (m3Ψ) as a precise molecular tool. Evidence demonstrates that m3Ψ uniquely promotes near-cognate tRNA misreading in a codon-position-dependent manner, unlike the high-fidelity translation observed with m1Ψ [1]. By systematically incorporating m3Ψ into defined mRNA codon contexts, scientists can dissect the contribution of specific chemical modifications to ribosomal decoding errors, providing insights into the origins of mistranslation and its consequences for cellular proteostasis.

Studies of RNA Epitranscriptomics and the Evolution of Post-Transcriptional Modifications

3-Methylpseudouridine (m3Ψ) serves as a unique phylogenetic marker for evolutionary biology and epitranscriptomics research. It is the only known methylated derivative of pseudouridine in bacterial rRNA, representing a specific adaptation in the highly conserved peptidyl transferase center of E. coli and related bacteria [1]. Procuring this compound enables comparative studies across bacterial species to understand the functional significance of this rare modification and its role in ribosome evolution and antibiotic sensitivity. It is an indispensable standard for LC-MS/MS methods aimed at detecting and quantifying m3Ψ in complex biological samples [2].

NOT Recommended: Global Substitution in Therapeutic mRNA or Vaccine Production

Based on the available evidence, 3-methylpseudouridine (m3Ψ) is not suitable for applications requiring global replacement of uridine in long mRNAs, such as in the manufacturing of mRNA therapeutics or vaccines. This is due to the lack of published data on its incorporation fidelity during in vitro transcription (IVT) [1] and, most critically, the absence of any characterization of its immunogenicity profile [2]. In contrast, N1-methylpseudouridine (m1Ψ) has been extensively validated for these parameters and is the established industry standard for reducing innate immune activation and enhancing translation in therapeutic mRNA constructs [3]. Procurement of m3Ψ for such purposes would introduce significant and unquantified development risk.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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